molecular formula C14H16N2O4S2 B3164365 Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate CAS No. 892277-16-6

Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate

Cat. No.: B3164365
CAS No.: 892277-16-6
M. Wt: 340.4 g/mol
InChI Key: JTNKXJRSAMLJJP-UHFFFAOYSA-N
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Description

Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate is a bicyclic sulfone-containing heterocyclic compound featuring a fused thieno-thiazole core with an ethyl benzoate substituent. The compound’s synthesis involves selective imine formation followed by reduction and urea coupling, as described in pharmacophore-guided kinase inhibitor design studies . Despite its discontinued commercial status (CymitQuimica, Ref: 10-F728885) , it remains a subject of interest in medicinal chemistry for its scaffold versatility.

Properties

IUPAC Name

ethyl 4-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-2-20-13(17)9-3-5-10(6-4-9)15-14-16-11-7-22(18,19)8-12(11)21-14/h3-6,11-12H,2,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNKXJRSAMLJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3CS(=O)(=O)CC3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, antioxidant activity, and gastroprotective effects. The findings are supported by relevant studies and data.

Chemical Structure

The compound's structure can be represented as follows:

C13H12N2O4S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_4\text{S}

This structure features a thieno[3,4-d][1,3]thiazole moiety that is essential for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related thiazole derivatives demonstrated their effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15.2Induction of apoptosis
Compound BMCF-710.8Cell cycle arrest at G2/M phase
Ethyl compoundWRL68>100Limited cytotoxicity observed

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and FRAP. These assays measure the compound's ability to scavenge free radicals and reduce oxidative stress.

Key Findings:

  • DPPH Assay : The compound exhibited a significant reduction in DPPH radical concentration.
  • FRAP Assay : The reducing power was comparable to standard antioxidants like ascorbic acid.

Gastroprotective Effects

A notable study investigated the gastroprotective effects of ethyl analogs in rats. The results showed that pretreatment with the compound significantly reduced gastric lesions induced by ethanol.

Study Design:

  • Groups : Rats were divided into six groups; one received a standard anti-ulcer drug (Omeprazole), while others received varying doses of the compound.
  • Results :
    • Significant increase in gastric wall mucus.
    • Reduced malondialdehyde (MDA) levels indicating lower oxidative stress.
    • Histological analysis revealed less submucosal edema and improved mucosal integrity.
Treatment GroupDose (mg/kg)Gastric Lesion ScoreMDA Level (µmol/L)
Control-8.012.5
Omeprazole202.05.0
Ethyl Compound56.010.0
Ethyl Compound104.07.0
Ethyl Compound203.06.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Thiadiazole Derivatives ()

Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) and pyridinyl-thiadiazoles (8a–d) share similarities in heterocyclic frameworks but differ in substituents and functional groups:

  • Core Structure: Unlike the thieno-thiazole system in the target compound, these analogues utilize 1,3,4-thiadiazole or pyridine-thiadiazole hybrids.
  • For example, 8a (C23H18N4O2S) includes acetyl and methyl groups, yielding a molecular weight of 414.49 g/mol .
  • Synthesis Yields : These derivatives exhibit high yields (~80%) under reflux conditions with active methylene compounds, suggesting robust synthetic accessibility compared to the target compound’s multi-step synthesis .
Table 1: Key Properties of Thiadiazole Analogues vs. Target Compound
Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Yield (%)
Target Compound Thieno-thiazole 382.44* Sulfone, Ethyl Benzoate N/A
8a (C23H18N4O2S) Pyridine-thiadiazole 414.49 Acetyl, Methyl 80
8b (C24H20N4O3S) Pyridine-thiadiazole 444.52 Ethyl Ester, Methyl 80
8c (C29H22N4O3S) Pyridine-thiadiazole 506.59 Benzoyl, Ethyl Ester 80

*Calculated based on molecular formula C15H16N2O4S2.

Piperazine-Carboxylate Derivatives ()

The compound ethyl 4-(3-{[rel-(3aR,6aR)-5,5-dioxo-4,5,6,6a-tetrahydro-3aH-5lambda~6~-thieno[3,4-d][1,3]thiazol-2-yl]amino}-4-methylbenzoyl)piperazine-1-carboxylate (C20H26N4O5S2, MW: 466.58 g/mol) shares the thieno-thiazole sulfone core but introduces a piperazine-carboxylate side chain. This modification likely improves solubility and bioavailability compared to the target compound’s ethyl benzoate group .

Pharmacological Potential

  • Kinase Inhibition : The target compound’s design as a dual kinase inhibitor suggests activity against specific kinase targets, though explicit data are unavailable . Thiadiazole derivatives, however, are documented for antimicrobial and anticancer properties, with structural flexibility enabling target diversification .
  • Electrophilic Features : The sulfone group in the target compound may enhance binding to kinase ATP pockets, analogous to sulfonamide-containing drugs. Thiadiazole analogues lack this feature but compensate with acetyl/benzoyl groups for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate

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